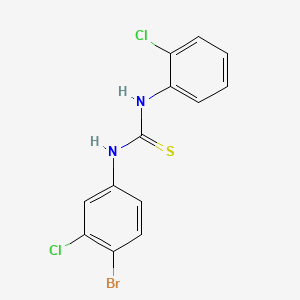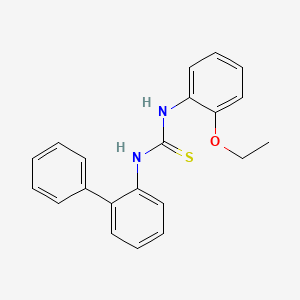![molecular formula C17H23N3O4S B4283295 3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE](/img/structure/B4283295.png)
3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE
Overview
Description
3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the isoxazole ring followed by sulfonylation and subsequent attachment of the piperazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound shares the isoxazole and sulfonyl groups but lacks the methoxybenzyl group.
4-(4-methoxybenzyl)piperazine: This compound contains the piperazine and methoxybenzyl groups but lacks the isoxazole and sulfonyl groups.
Uniqueness
3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-13-17(14(2)24-18-13)25(21,22)20-10-8-19(9-11-20)12-15-4-6-16(23-3)7-5-15/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKAOGPYWHDELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(TERT-BUTYL)BENZYL]-4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINE](/img/structure/B4283220.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283223.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283226.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283234.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283241.png)


![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4283263.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283286.png)
![1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283298.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![3-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4283315.png)
